5,7-Dichloro-2-methyl-4-quinolinol
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Overview
Description
5,7-Dichloro-2-methyl-4-quinolinol is a chemical compound with the molecular formula C10H7Cl2NO and a molecular weight of 228.07 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its two chlorine atoms at positions 5 and 7, a methyl group at position 2, and a hydroxyl group at position 4 on the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
5,7-Dichloro-2-methyl-4-quinolinol can be synthesized through the chlorination of 8-hydroxyquinoline. The process involves dissolving 8-hydroxyquinoline in glacial acetic acid and passing chlorine gas through the solution until it turns golden yellow. The reaction mixture is then poured into water, resulting in the precipitation of the product, which is filtered and recrystallized from acetone .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-2-methyl-4-quinolinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Quinoline derivatives with carboxyl or nitro groups.
Reduction: Amine derivatives of quinoline.
Substitution: Quinoline compounds with various substituents replacing the chlorine atoms.
Scientific Research Applications
5,7-Dichloro-2-methyl-4-quinolinol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial properties and potential use in developing new antibiotics.
Industry: Employed in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,7-Dichloro-2-methyl-4-quinolinol involves its interaction with molecular targets such as enzymes and DNA. For instance, it acts as a telomerase inhibitor by binding to G-quadruplex structures in DNA, leading to the inhibition of telomerase activity and induction of apoptosis in cancer cells . Additionally, it can chelate metal ions, disrupting essential enzymatic functions in microorganisms .
Comparison with Similar Compounds
Similar Compounds
5,7-Dichloro-8-hydroxyquinoline: Similar in structure but with a hydroxyl group at position 8 instead of 4.
Chlorquinaldol: Known for its antiseptic properties and used in topical formulations.
5,7-Dichloro-2-methyl-8-quinolinol: Another derivative with a hydroxyl group at position 8.
Uniqueness
5,7-Dichloro-2-methyl-4-quinolinol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5,7-dichloro-2-methyl-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO/c1-5-2-9(14)10-7(12)3-6(11)4-8(10)13-5/h2-4H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNMMXRWXDHDNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=C(C=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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